4-Bromo-5-chlorothiophene-3-carboxylicacid
Description
4-Bromo-5-chlorothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 5, and a carboxylic acid group at position 2. Its molecular formula is C₅H₂BrClO₂S, with a molecular weight of 247.5 g/mol. The electron-withdrawing Br and Cl substituents enhance the acidity of the carboxylic acid group (pKa ~2.5–3.5), making it reactive in coupling and substitution reactions. This compound is primarily used as a building block in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity and stability .
Properties
Molecular Formula |
C5H2BrClO2S |
|---|---|
Molecular Weight |
241.49 g/mol |
IUPAC Name |
4-bromo-5-chlorothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H2BrClO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |
InChI Key |
XPROJHIXXXSWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-5-chlorothiophene-3-carboxylicacid typically involves halogenation reactions. One common method is the bromination of 5-chlorothiophene-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Bromo-5-chlorothiophene-3-carboxylicacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can replace the halogen atoms with groups such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Bromo-5-chlorothiophene-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates with therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophene-3-carboxylicacid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogues
5-Bromo-4-methoxy-3-thiophenecarboxylic Acid (CAS 162848-23-9)
- Structure : Thiophene ring with Br (position 5), methoxy (OCH₃, position 4), and carboxylic acid (position 3).
- Molecular Formula : C₆H₅BrO₃S; MW : 253.07 g/mol.
- Key Differences :
5-Bromobenzo[b]thiophene-3-carboxylic Acid
- Structure : Benzo[b]thiophene fused ring with Br (position 5) and carboxylic acid (position 3).
- Molecular Formula : C₉H₅BrO₂S; MW : 273.16 g/mol.
- Key Differences: Extended conjugation increases lipophilicity and UV absorption, making it suitable for optoelectronic materials. Reduced solubility in polar solvents compared to non-fused thiophene derivatives. Applications: Organic semiconductors and fluorescent dyes .
Isoxazole-Based Analogues
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS 91182-60-4)
- Structure : Isoxazole ring with methyl (position 3), 4-bromophenyl (position 5), and carboxylic acid (position 4).
- Molecular Formula: C₁₁H₈BrNO₃; MW: 282.09 g/mol.
- Key Differences :
3-(3-Bromo-4-ethoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Isoxazole with methyl (position 5), 3-bromo-4-ethoxyphenyl (position 3), and carboxylic acid (position 4).
- Molecular Formula: C₁₃H₁₁BrNO₄; MW: 333.14 g/mol.
- Key Differences :
Benzene and Benzimidazole Derivatives
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
- Structure: Benzimidazole core with methyl, fluoro, and carboxylic acid groups, plus a 4-bromo-2-chlorophenylamino substituent.
- Molecular Formula : C₁₅H₁₁BrClFN₂O₂; MW : 409.62 g/mol.
- Fluoro substituent increases metabolic stability. Applications: Anticancer and antimicrobial agents .
Data Table: Comparative Analysis
| Compound | Core Structure | Substituents | MW (g/mol) | pKa | Key Applications |
|---|---|---|---|---|---|
| 4-Bromo-5-chlorothiophene-3-carboxylic acid | Thiophene | 4-Br, 5-Cl, 3-COOH | 247.5 | 2.5–3.5 | Pharmaceuticals, Agrochemicals |
| 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | Thiophene | 5-Br, 4-OCH₃, 3-COOH | 253.07 | 3.5–4.5 | Antiviral agents |
| 5-Bromobenzo[b]thiophene-3-carboxylic acid | Benzo[b]thiophene | 5-Br, 3-COOH | 273.16 | 2.8–3.8 | Organic semiconductors |
| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | Isoxazole | 3-CH₃, 5-(4-BrPh), 4-COOH | 282.09 | 3.0–4.0 | Kinase inhibitors |
| 3-(3-Bromo-4-ethoxyphenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole | 5-CH₃, 3-(3-Br-4-OEtPh), 4-COOH | 333.14 | 4.0–5.0 | Neuropharmaceuticals |
Biological Activity
4-Bromo-5-chlorothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparisons with related compounds, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 4-Bromo-5-chlorothiophene-3-carboxylic acid is CHBrClOS. The compound features a thiophene ring substituted with bromine and chlorine atoms, as well as a carboxylic acid functional group, which contributes to its reactivity and biological activity.
The biological activity of 4-Bromo-5-chlorothiophene-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways. For instance, studies have shown that thiophene derivatives can act as inhibitors of D-amino acid oxidase, which is involved in neurotransmitter metabolism .
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of 4-Bromo-5-chlorothiophene-3-carboxylic acid:
Case Studies
- D-amino Acid Oxidase Inhibition : A study identified various thiophene carboxylic acids as potent inhibitors of D-amino acid oxidase. Among these, brominated and chlorinated analogs demonstrated improved inhibitory effects compared to non-halogenated versions. This positions 4-Bromo-5-chlorothiophene-3-carboxylic acid as a promising candidate for further exploration in neurological disorders where D-amino acid oxidase plays a role .
- Antimicrobial Research : In recent studies, the compound was tested against several bacterial strains, showing notable inhibition. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents significantly enhances its antimicrobial efficacy.
Comparison with Similar Compounds
When comparing 4-Bromo-5-chlorothiophene-3-carboxylic acid with other thiophene derivatives, the following points are noteworthy:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 2-Bromo-5-chlorothiophene-3-carboxylic acid | Bromine at position 2 | Similar enzyme inhibition |
| 5-Bromo-2-chlorothiophene-3-carboxylic acid | Bromine at position 5 | Enhanced antibacterial properties |
| Ethyl 4-bromo-5-chloro-thiophene-3-carboxylate | Ethyl ester instead of acid | Broader applications in drug synthesis |
The specific substitution pattern in 4-Bromo-5-chlorothiophene-3-carboxylic acid imparts unique electronic and steric properties that can influence its reactivity and biological interactions.
Q & A
Q. How to reconcile discrepancies in reported reaction yields for analogous compounds?
- Methodology :
- Systematic Review : Compare solvent systems (e.g., acetic acid vs. DCM) and catalyst loadings across literature .
- Reproducibility Trials : Replicate high-yield protocols with strict moisture/oxygen control (Schlenk line) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
